8-Hydrazinoquinoline dihydrochloride hydrate

Descripción general

Descripción

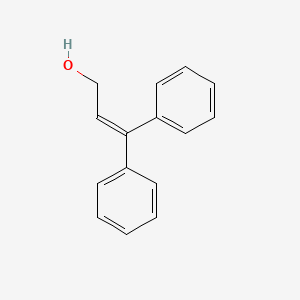

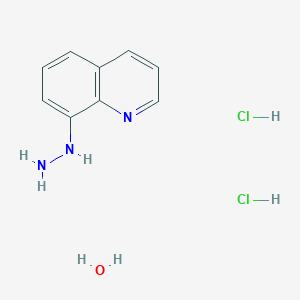

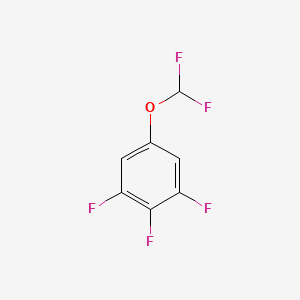

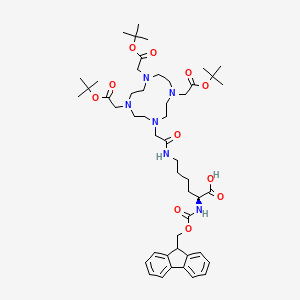

8-Hydrazinoquinoline dihydrochloride hydrate is a chemical compound with the molecular formula C9H9N3.2ClH.H2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .

Molecular Structure Analysis

The SMILES string for this compound is NNC1=CC=CC2=C1N=CC=C2.Cl.Cl.O . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

The compound is in solid form . The IUPAC name for this compound is 8-hydrazineylquinoline dihydrochloride hydrate . The InChI code is 1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

8-Hydroxyquinoline (8-HQ) derivatives, closely related to 8-Hydrazinoquinoline dihydrochloride hydrate, have drawn significant attention due to their remarkable biological activities. These derivatives are explored for their chromophore properties in detecting various metal ions and anions. Over the past two decades, their potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders has been increasingly recognized. The metal chelation properties make 8-HQ derivatives potent candidates for various therapeutic targets, mainly focusing on anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as treatments for neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Applications

8-Aminoquinoline analogs, including modifications of 8-Hydrazinoquinoline, have been evaluated for broader efficacy and reduced toxicity against protozoal infections. The discovery of tafenoquine for malaria prophylaxis and sitamaquine for the treatment of visceral leishmaniasis exemplifies the advancement in this domain. These developments underscore the potential of 8-aminoquinoline analogs in public health as future antiprotozoals (Tekwani & Walker, 2006).

Analytical Chemistry Applications

The utility of 8-Hydroxyquinoline and its derivatives extends into analytical chemistry, where they are used as fluorescent probes for zinc ion determination. The design of various chemosensor based on 8-amidoquinoline derivatives highlights their significance in detecting Zn2+ ions with good selectivity and bio-compatibility, particularly for biological applications. This area shows the vast potential of this compound in environmental and biological monitoring (Mohamad et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

quinolin-8-ylhydrazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUVGKLSAIOENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)

![N-[(6-bromopyridin-2-yl)methyl]propan-2-amine](/img/structure/B3141507.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)